molecular formula C6H9N3O2 B048085 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde CAS No. 111340-49-9

1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde

Cat. No. B048085
M. Wt: 155.15 g/mol
InChI Key: MWQUXUVBDSVJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde, also known as METC, is a chemical compound that has been of great interest in scientific research. It is a heterocyclic compound that contains a triazole ring and an aldehyde functional group. The compound has shown promising results in various scientific applications, including as an antifungal agent and an inhibitor of enzymes involved in cancer cell growth.

Mechanism Of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its ability to bind to specific targets in cells. In the case of fungal cells, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde binds to the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. By binding to this enzyme, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde inhibits its activity, leading to a decrease in ergosterol synthesis and ultimately fungal cell death.
In the case of cancer cells, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde binds to and inhibits the activity of GSK-3β. This leads to a decrease in the levels of proteins involved in cell survival and proliferation, ultimately leading to apoptosis.

Biochemical And Physiological Effects

1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and anticancer activity, it has also been found to have anti-inflammatory and antioxidant properties. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which can damage cells and contribute to disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde for lab experiments is its specificity. It has been shown to target specific enzymes and pathways, making it a useful tool for studying these processes. Additionally, its low toxicity and high solubility make it easy to work with in vitro and in vivo experiments.
However, there are also limitations to using 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde in lab experiments. One of the main limitations is its stability. 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde is prone to degradation and oxidation, which can affect its activity and make it difficult to work with. Additionally, its specificity can also be a limitation, as it may not be effective against all strains of fungi or all types of cancer cells.

Future Directions

There are many potential future directions for research on 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde. One area of interest is its potential as a treatment for fungal infections that are resistant to current antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde and its potential as an anticancer agent. Finally, there is also potential for 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde to be used in other areas of research, such as in the development of new drugs or as a tool for studying specific enzymes and pathways.

Synthesis Methods

The synthesis of 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde involves the reaction of 2-methoxyethylamine with 4-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with triethylorthoformate and hydrazine hydrate to form the triazole ring. Finally, the aldehyde functional group is introduced by oxidation of the primary alcohol using the Swern oxidation method.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been widely studied for its antifungal properties. It has been found to be effective against a variety of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting their growth and replication.
In addition to its antifungal activity, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has also shown potential as an inhibitor of enzymes involved in cancer cell growth. Specifically, it has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that is overexpressed in many types of cancer. By inhibiting GSK-3β, 1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

111340-49-9

Product Name

1-(2-Methoxyethyl)-1H-1,2,4-triazole-5-carbaldehyde

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C6H9N3O2/c1-11-3-2-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3

InChI Key

MWQUXUVBDSVJOO-UHFFFAOYSA-N

SMILES

COCCN1C(=NC=N1)C=O

Canonical SMILES

COCCN1C(=NC=N1)C=O

synonyms

1H-1,2,4-Triazole-5-carboxaldehyde, 1-(2-methoxyethyl)- (9CI)

Origin of Product

United States

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